molecular formula C6H10ClNO2S B1524735 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride CAS No. 1248803-37-3

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride

Cat. No. B1524735
M. Wt: 195.67 g/mol
InChI Key: JTJDUIZFCHPANH-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride is a chemical compound with the CAS Number: 1248803-37-3 . It has a molecular weight of 195.67 . The IUPAC name for this compound is 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride .


Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The InChI code for 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride is 1S/C6H10ClNO2S/c7-11(9,10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride include a molecular weight of 195.67 .

Scientific Research Applications

    Palladium-Catalyzed Aminoacyloxylation

    • Summary : Researchers have developed a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes using this compound. The reaction efficiently synthesizes oxygenated 2-azabicyclo[2.2.1]heptanes. These products can be further functionalized to create a diverse library of bridged aza-bicyclic structures .

    Rearrangement to 2-Azabicyclo[3.2.1]octane

    • Summary : Wojaczyńska and co-workers reported the synthesis of 2-azabicyclo[3.2.1]octane via rearrangement of 2-azabicyclo[2.2.1]heptane derivatives. The reaction proceeds under Mitsunobu conditions or with sulfonyl chloride/base. The mechanism involves activation of primary alcohols and intramolecular nitrogen nucleophilic attack .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride can be found online . It is always important to handle chemical compounds with care and follow safety guidelines.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2S/c7-11(9,10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJDUIZFCHPANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride

CAS RN

1248803-37-3
Record name 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 3
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 4
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 5
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 6
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride

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